

Comparative Bioactivity Guide: [3-(2-Methylpropoxy)phenyl]methanamine Isomers

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Compound of Interest

Compound Name: [3-(2-Methylpropoxy)phenyl]methanamine

Cat. No.: B1367989

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Executive Summary & Chemical Identity

[3-(2-Methylpropoxy)phenyl]methanamine is a substituted benzylamine pharmacophore often utilized as a "linker-head" motif in fragment-based drug discovery (FBDD). It features a primary amine (cationic head) and a lipophilic isobutoxy tail at the meta position.

In medicinal chemistry, this scaffold is frequently compared against its Ortho (2-) and Para (4-) regioisomers to optimize:

- Receptor Binding: Steric fit within hydrophobic pockets (e.g., GPCRs, Kinases).
- Metabolic Stability: Susceptibility to CYP450-mediated -dealkylation.
- Physicochemical Properties: pKa modulation and membrane permeability (LogP).

Chemical Structure Analysis[1][2][3][4]

- Core: Benzylamine ()
- Substituent: 2-Methylpropoxy (Isobutoxy) group.
- Key Feature: The meta placement allows the isobutoxy tail to access distinct hydrophobic sub-pockets without the steric clash often seen with ortho substitution or the linear extension of para substitution.

Comparative SAR Analysis: Regioisomers

The following table contrasts the predicted bioactivity and physicochemical profiles of the 3-isomer against its alternatives.

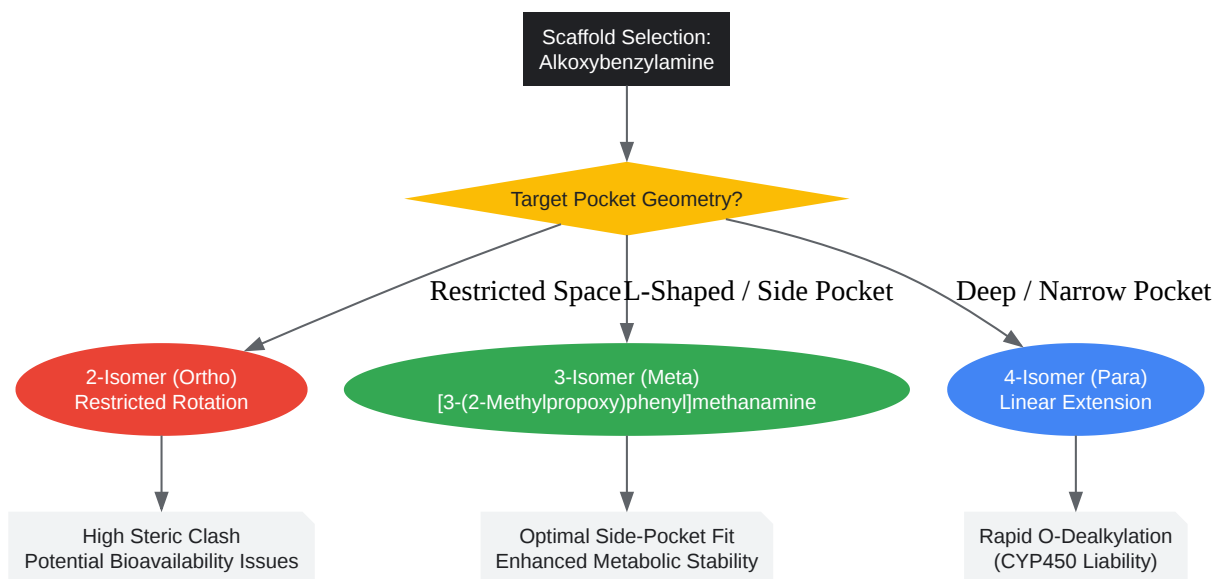
Table 1: Physicochemical & Bioactivity Profile Comparison

Feature	3-Isomer (Meta)	2-Isomer (Ortho)	4-Isomer (Para)
Steric Profile	Balanced: Projects tail into side-pockets; accommodates "L-shaped" binding modes.	High Steric Clash: Tail often interferes with amine binding; forces non-planar conformation.	Linear Extension: Projects tail deep into the binding cleft; ideal for narrow, deep channels.
Electronic Effect	Inductive Withdrawal (-I): Slightly lowers amine (~9.0-9.1).	Steric/Field Effect: May shield amine; intramolecular H-bond potential (if free base).	Resonance Donation (+R): Increases amine basicity; Electron-rich ring.
Metabolic Stability	High: -dealkylation is slower; ring is less electron-rich than Para.	Moderate: Steric bulk can block CYP access, but may expose other sites.	Low: Electron-rich para position is a "soft spot" for rapid CYP oxidation/dealkylation.
Lipophilicity (cLogP)	~2.4 (Standard)	~2.5 (Often higher due to intramolecular shielding).	~2.4 (Similar to Meta).
Primary Utility	GPCR/Kinase Linkers: (e.g., targeting allosteric sites).	Conformational Locks: Restricting rotatable bonds.	Channel Blockers: (e.g., Sodium channels).

Mechanistic Bioactivity & Signaling Pathways

Structural Logic Flow

The selection of the 3-isomer over alternatives is often driven by the need to avoid the "Para-Metabolic Liability" while maintaining a specific vector for the lipophilic tail.



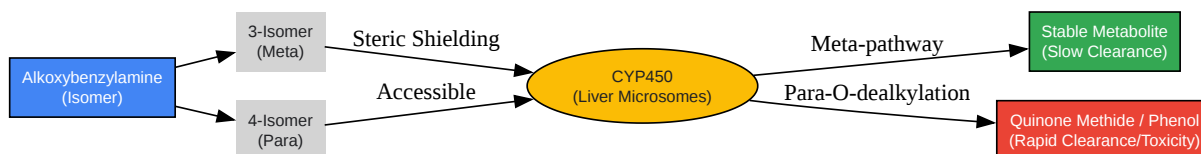
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Caption: Decision matrix for regioisomer selection based on binding pocket geometry and metabolic risk.

Metabolic Pathway Comparison

The 4-isomer is highly susceptible to para-hydroxylation and

-dealkylation due to the direct resonance donation of the alkoxy group. The 3-isomer (Meta) mitigates this by relying on inductive effects, making the ring less activated for oxidation.



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Caption: Metabolic divergence showing the stability advantage of the 3-isomer over the 4-isomer.

Experimental Protocols for Validation

To objectively compare the 3-isomer against its alternatives, the following standardized assays are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (

) and half-life (

) of the isomers to validate the "Meta-Stability" hypothesis.

- Preparation:
 - Test Compounds: 3-isomer, 4-isomer, and Verapamil (control).
 - System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Incubation:
 - Pre-incubate compound (1 μ M) with microsomes for 5 min at 37°C.
 - Initiate reaction with NADPH-generating system (1 mM NADP⁺, 5 mM G6P, G6PDH).
- Sampling:
 - Aliquots taken at
min.
 - Quench immediately with ice-cold Acetonitrile (containing internal standard).

- Analysis:
 - Centrifuge (4000 rpm, 20 min).
 - Analyze supernatant via LC-MS/MS (MRM mode).
 - Data Output: Plot

vs. time. Slope

determines

.
 - Success Criterion: 3-isomer should exhibit

min (Moderate-High stability), whereas 4-isomer typically shows

min.

Protocol B: Comparative Displacement Binding (GPCR/Channel)

Objective: Evaluate if the meta-isobutoxy tail properly engages the target hydrophobic pocket compared to ortho/para.

- Assay Setup:
 - Target: Recombinant receptor (e.g., 5-HT, Dopamine, or Sigma-1 depending on application).
 - Radioligand: Specific to target (e.g.,

-Haloperidol for Sigma).
- Workflow:
 - Prepare 10-point dilution series of **[3-(2-Methylpropoxy)phenyl]methanamine** and its isomers (

M to

M).

- Incubate with membrane preparation + Radioligand for 60-120 min at 25°C.
- Terminate via rapid filtration (GF/B filters).
- Calculation:
 - Measure radioactivity (CPM).
 - Fit data to Sigmoidal Dose-Response curve (Variable Slope).
 - Output:

values.
 - Interpretation: A significant potency shift (>10-fold) between isomers indicates strict steric requirements of the binding pocket.

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